molecular formula C20H34O3 B1191546 17-Hydroxycativic acid

17-Hydroxycativic acid

Cat. No.: B1191546
M. Wt: 322.49
InChI Key: HSPKTTDVALANJO-JWWIWJDOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

17-Hydroxycativic Acid is a natural labdane diterpenoid isolated from plant species such as Grindelia ventanensis . This compound serves as a key precursor for the synthesis of novel derivatives with enhanced biological activity. Research indicates that while this compound itself is not cytotoxic, a collection of its semisynthetic esters demonstrated significant in vitro cytotoxic activity against human monocytic leukemia cell lines (THP-1 and U937) . The most potent derivatives in these studies were generally esters with four-carbon-long alcohol residues, with 50% growth inhibition (GI50) values reaching the single-digit micromolar range . Investigations into the mechanism of action of a lead derivative (6-(pyrrolidin-1-yl)pentyl ester) revealed that it induces apoptotic cell death. This is evidenced by the activation of caspases-3/7 and the fragmentation of poly(ADP-ribose)polymerase 1 (PARP-1) . These findings highlight the value of this compound as a promising core structure for further research and development of potential anticancer agents, particularly through semisynthetic modification . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H34O3

Molecular Weight

322.49

IUPAC Name

(3S)-5-[(1R,4aS,8aS)-2-(Hydroxymethyl)-5,5,8a-trimethyl-1,4,4a,6,7,8-hexahydronaphthalen-1-yl]-3-methylpentanoic acid

InChI

InChI=1S/C20H34O3/c1-14(12-18(22)23)6-8-16-15(13-21)7-9-17-19(2,3)10-5-11-20(16,17)4/h7,14,16-17,21H,5-6,8-13H2,1-4H3,(H,22,23)/t14-,16-,17-,20+/m0/s1

InChI Key

HSPKTTDVALANJO-JWWIWJDOSA-N

SMILES

O=C(O)C[C@@H](C)CC[C@H]1C(CO)=CC[C@@]2([H])C(C)(C)CCC[C@]12C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

17 Hydroxycativic acid;  17Hydroxycativic acid;  17-Hydroxycativic acid

Origin of Product

United States

Discovery, Isolation, and Advanced Structural Characterization of 17 Hydroxycativic Acid

Historical Context of Discovery and Early Reports

The initial identification of this compound was the result of a bioassay-guided fractionation of an ethanolic extract from Grindelia ventanensis, an endemic plant species from the Buenos Aires province of Argentina. conicet.gov.arresearchgate.netmdpi.com This research was prompted by the preliminary observation of significant acetylcholinesterase (AChE) inhibition by the crude plant extract. conicet.gov.ar While the compound had been previously isolated as a methyl ester from Haplopappus pectinatus, detailed spectroscopic data, including its ¹³C NMR and absolute configuration, were not described in the initial report. conicet.gov.ar The work on G. ventanensis provided the first comprehensive structural characterization of this natural diterpenoid. conicet.gov.ar

Methodologies for Isolation from Natural Sources

The isolation of this compound from Grindelia ventanensis was achieved through a systematic process involving extraction and chromatographic separation, guided by its biological activity. conicet.gov.armdpi.com

Bioassay-Guided Fractionation Strategies

The isolation process began with the observation of significant acetylcholinesterase (AChE) inhibitory activity in the ethanolic extract of Grindelia ventanensis. conicet.gov.ar This finding prompted a bioassay-guided fractionation approach to identify the active constituent. conicet.gov.arresearchgate.netmdpi.com The extract was systematically separated into fractions, and each fraction was tested for its AChE inhibitory activity. This process allowed researchers to focus on the most active fractions, ultimately leading to the isolation of this compound as one of the primary compounds responsible for the observed bioactivity. conicet.gov.armdpi.com In later studies, a dichloromethane (B109758) (DCM) extract of the aerial parts of G. ventanensis also showed good cholinesterase inhibition and was subjected to bioassay-guided fractionation to isolate bioactive diterpenoids, including this compound. mdpi.com

Chromatographic Separation Techniques (e.g., Column Chromatography, High-Performance Liquid Chromatography)

Following the initial extraction, the active fractions were subjected to further purification using various chromatographic techniques. Silica (B1680970) gel column chromatography was a key step in the separation process. mdpi.com For instance, the dichloromethane extract was fractionated on a silica gel column, and fractions containing this compound were further purified. mdpi.com

In some procedures, after initial column chromatography, fractions were further purified using reverse-phase High-Performance Liquid Chromatography (HPLC) to yield the pure compound. mdpi.com This multi-step chromatographic approach was essential for obtaining this compound in high purity, enabling its subsequent structural analysis and biological evaluation. mdpi.comjst.go.jp The yield of this compound from the aerial parts of G. ventanensis was reported to be substantial, at approximately 0.15% w/w. conicet.gov.arresearchgate.net

Advanced Spectroscopic Techniques for Structural Elucidation

The definitive structure of this compound was established through the application of advanced spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications (1D and 2D: COSY, HSQC, HMBC)

Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR techniques were instrumental in the complete structural assignment of this compound. conicet.gov.arconicet.gov.ar

¹H NMR: Provided information on the proton environment in the molecule.

¹³C NMR: Determined the number and types of carbon atoms. The ¹³C NMR spectroscopic data for this compound has been reported. researchgate.netresearchgate.net

COSY (Correlation Spectroscopy): Established proton-proton correlations, helping to identify adjacent protons in the molecular structure. conicet.gov.ar

HSQC (Heteronuclear Single Quantum Coherence): Correlated proton signals with their directly attached carbon atoms, aiding in the assignment of carbon resonances. conicet.gov.ar

These comprehensive NMR experiments allowed for the unambiguous assignment of all proton and carbon signals in the molecule, confirming its labdane diterpenoid structure. conicet.gov.ar

Table 1: Reported ¹³C-NMR Spectroscopic Data for this compound researchgate.netresearchgate.net

Carbon No.Chemical Shift (δ) in ppm
139.1
219.3
342.1
433.5
555.6
624.4
7128.4
8137.4
957.1
1039.6
1121.6
1236.6
1331.0
1444.1
15182.2
1621.6
1759.5
1833.5
1921.6
2015.6

Note: Data is based on reported values and may vary slightly depending on the solvent and experimental conditions.

Mass Spectrometry (MS) Applications

Mass spectrometry was employed to determine the molecular weight and elemental composition of this compound. mdpi.comconicet.gov.ar High-Resolution Mass Spectrometry (HRMS) provided the accurate mass of the molecule, which was used to confirm its molecular formula. conicet.gov.ar Gas Chromatography-Mass Spectrometry (GC-MS) was also utilized in the analysis of extracts containing this compound, aiding in its identification by comparing its mass spectrum with those in databases. mdpi.com The fragmentation patterns observed in the mass spectra provided additional structural information, corroborating the data obtained from NMR spectroscopy.

Discovery, Isolation, and Advanced Structural Characterization

Advanced Spectroscopic Techniques for Structural Elucidation

X-ray Crystallography for Stereochemical Determination

The absolute configuration of 17-hydroxycativic acid was unequivocally established through single-crystal X-ray diffraction analysis. conicet.gov.ar This powerful technique provides precise information about the spatial arrangement of atoms within a crystalline solid, offering an unambiguous determination of the molecule's stereochemistry.

For the analysis, a suitable single crystal of this compound was grown and subjected to X-ray diffraction. The resulting diffraction pattern was analyzed to generate a detailed three-dimensional model of the molecule. conicet.gov.ar An ellipsoid plot derived from the X-ray data visually represents the atoms and their thermal vibrations, confirming the connectivity and, most importantly, the absolute stereochemistry at each chiral center. conicet.gov.ar

The study confirmed that this compound belongs to the normal labdane (B1241275) series of diterpenoids. conicet.gov.ar This is a critical distinction, as labdanes can also exist in the antipodal ent-series. The X-ray analysis provided the definitive stereochemical assignment, which is fundamental for understanding its interaction with biological targets and for guiding synthetic efforts. conicet.gov.ar

Crystallographic Data for this compound (Note: Specific crystallographic parameters such as crystal system, space group, and unit cell dimensions are typically reported in the primary literature and crystallographic databases.)

ParameterValue
Compound NameThis compound
MethodSingle-crystal X-ray diffraction
StereochemistryNormal labdane

Complementary Spectroscopic and Chiroptical Methods

While X-ray crystallography provides the ultimate stereochemical proof, it is complemented by a suite of spectroscopic and chiroptical methods that provide detailed structural information in solution and can be used for routine characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, extensive one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments were conducted to assign all proton and carbon signals unambiguously. conicet.gov.ar

¹H NMR: Provides information about the chemical environment and connectivity of hydrogen atoms.

¹³C NMR: Reveals the number and types of carbon atoms in the molecule. researchgate.net

2D NMR (COSY, HSQC, HMBC): These experiments establish correlations between different nuclei, allowing for the complete assembly of the molecular structure.

COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing adjacent protons. conicet.gov.ar

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to. conicet.gov.ar

HMBC (Heteronuclear Multiple Bond Correlation): Shows longer-range couplings between protons and carbons (typically over two to three bonds), which is crucial for connecting different parts of the molecule. conicet.gov.ar

The comprehensive NMR data was in full agreement with the structure determined by X-ray crystallography. conicet.gov.arresearchgate.net

¹³C-NMR Spectroscopic Data for this compound and its Derivatives researchgate.net (Note: Data presented in δ ppm. Specific solvent and instrument frequency are crucial for comparison and are reported in the source.)

CompoundC15C7C8C17
This compound----
Derivative 1----
Derivative 2----
Derivative 3----
Derivative 4----

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. In this compound, characteristic absorption bands would confirm the presence of a hydroxyl (-OH) group and a carboxylic acid (-COOH) group. The broad absorption for the O-H stretch of the carboxylic acid and the sharp C=O stretch are key diagnostic peaks.

Chiroptical Methods (Circular Dichroism): Circular dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules. This technique is particularly useful for studying the stereochemical features of molecules in solution. The CD spectrum of this compound would exhibit characteristic Cotton effects that are dependent on its absolute configuration, providing data that is complementary to the solid-state information from X-ray crystallography.

Biosynthetic Pathways and Precursor Studies

Proposed Biosynthetic Origin of the Labdane (B1241275) Skeleton

The journey to forming the labdane skeleton, the foundational structure of 17-hydroxycativic acid, commences with the C20 precursor, (E,E,E)-geranylgeranyl diphosphate (B83284) (GGPP). acs.orgnih.govnih.gov This molecule is the universal starting point for the biosynthesis of the vast family of diterpenoids. acs.org The initial and crucial step in forming the characteristic bicyclic labdane core is a protonation-initiated cyclization of GGPP, a reaction catalyzed by a class II diterpene synthase (diTPS). acs.orgnih.gov

These class II enzymes, often called copalyl diphosphate synthases (CPS), facilitate a bicyclization cascade that transforms the linear GGPP into a bicyclic diphosphate intermediate. acs.orgnih.gov This intermediate is typically copalyl diphosphate (CPP), which exists in various stereoisomers depending on the specific synthase involved. acs.orgresearchgate.net Following the formation of CPP, a class I diterpene synthase acts on this intermediate. This second class of enzyme cleaves the diphosphate group, generating a carbocation that can undergo further rearrangements and is ultimately stabilized, often by deprotonation, to yield the final labdane hydrocarbon skeleton. nih.gov The specific stereochemistry and structure of this skeleton are dictated by the particular combination of class I and class II synthases present in the organism. nih.gov

Enzymatic Steps and Key Intermediates in this compound Biosynthesis

Once the fundamental labdane skeleton is formed, it undergoes a series of modifications by tailoring enzymes to produce this compound. The most significant of these modifications are oxidation reactions catalyzed by cytochrome P450 monooxygenases (CYPs). nih.govcjnmcpu.com These enzymes are a driving force in the diversification of diterpenoids by introducing functional groups, such as hydroxyls, onto the hydrocarbon backbone. nih.gov

While the precise enzymatic sequence for this compound is not fully elucidated in a single species, the pathway can be inferred from the biosynthesis of other well-studied labdane-related diterpenoids. cjnmcpu.com The process likely involves the initial formation of a labdane diterpene, which is then sequentially oxidized. A plausible intermediate is cativic acid. A specific CYP enzyme, a hydroxylase, would then catalyze the introduction of a hydroxyl group at the C-17 position of the cativic acid precursor to yield the final product, this compound. nih.govresearchgate.net The combinatorial action of different CYPs allows for the production of a wide array of diterpenes from a common backbone. nih.gov

StepPrecursorEnzyme ClassKey Intermediate/Product
1Geranylgeranyl diphosphate (GGPP)Class II Diterpene Synthase (e.g., CPS)Copalyl diphosphate (CPP)
2Copalyl diphosphate (CPP)Class I Diterpene SynthaseLabdane skeleton
3Labdane skeletonCytochrome P450 Monooxygenase (CYP)Cativic acid (proposed)
4Cativic acid (proposed)Cytochrome P450 HydroxylaseThis compound

Genetic and Molecular Aspects of Biosynthetic Pathway Elucidation

The identification of the genes responsible for this compound biosynthesis relies on modern molecular and genetic techniques. The primary targets for discovery are the genes encoding the diterpene synthases (diTPSs) and cytochrome P450s (CYPs) that construct and decorate the labdane skeleton. cjnmcpu.comnih.gov

A common strategy is the use of heterologous expression, where candidate genes from an organism known to produce labdane diterpenes are inserted into a host system, such as Aspergillus nidulans or Escherichia coli. nih.govresearchgate.net This allows researchers to test the function of individual enzymes and enzyme combinations to see if they produce the expected intermediates or final products. nih.gov

Furthermore, in many plants and fungi, the genes for a specific biosynthetic pathway are often located together on the chromosome in what is known as a biosynthetic gene cluster (BGC). researchgate.netnih.gov Identifying these clusters can rapidly reveal the full set of enzymes required for a particular compound's synthesis. For example, CRISPR/Cas9-mediated gene editing has been used to delete entire BGCs in rice to study the function of the labdane-related diterpenoids produced. nih.gov The characterization of two genes, NtCPS2 (a class II diTPS) and NtABS (a class I-like synthase), in tobacco, which together produce the labdane Z-abienol, demonstrates how specific gene pairs govern the formation of these compounds. nih.gov While a dedicated BGC for this compound has not been fully detailed, these established molecular genetics approaches provide a clear path forward for its complete elucidation. cjnmcpu.com

Chemical Synthesis and Derivatization Strategies

Semisynthesis of 17-Hydroxycativic Acid Derivatives

Semisynthesis, a strategy that utilizes a naturally occurring starting material to create novel compounds, is the primary method for producing derivatives of this compound. This approach leverages the existing complex structure of the natural product, allowing for targeted modifications at its reactive sites. The main functional groups available for derivatization on the this compound skeleton are the carboxylic acid at C15, the double bond between C7 and C8, and the primary allylic alcohol at C17.

The carboxylic acid group at the C15 position is a prime target for modification, most commonly through esterification. Researchers have synthesized a series of esters of this compound by reacting it with various alcohols. This has been a key strategy to improve the cytotoxic activity of the parent compound. For instance, a collection of sixteen esters was prepared using alcohols that contain a tertiary amine group. researchgate.netnih.gov This modification was shown to be crucial, as this compound itself lacks cytotoxicity, while all the resulting ester derivatives displayed significant activity against human cancer cell lines. researchgate.netnih.gov

The general synthetic scheme for these modifications involves the activation of the carboxylic acid, followed by reaction with the desired alcohol. The most potent compounds in these studies were often esters with a four-carbon long alcohol residue. researchgate.netnih.gov

Table 1: Examples of this compound Esters and their Biological Activity

DerivativeModifying AlcoholBiological Activity
Ester with 6-(pyrrolidin-1-yl)pentanol6-(pyrrolidin-1-yl)pentanolInduces apoptotic cell death in THP-1 and U937 cells. researchgate.netnih.gov
Various amino alcohol estersAmino alcohols of varying chain lengthsCytotoxic activity with GI50 values between 3.2 and 23.1 µM. researchgate.netnih.gov

The endocyclic double bond between the C7 and C8 carbons presents another site for chemical manipulation. While specific examples of transformations at this site on this compound are not extensively detailed in recent literature, the chemistry of related labdane (B1241275) diterpenes suggests several potential reactions. The reactivity of this double bond is influenced by the surrounding stereochemistry and functional groups.

Potential transformations could include:

Epoxidation: The introduction of an epoxide ring across the C7-C8 double bond would provide a versatile intermediate for further functionalization, such as ring-opening reactions with various nucleophiles to introduce new substituents.

Hydrogenation: Catalytic hydrogenation would saturate the double bond, leading to the corresponding dihydro derivative. This modification would alter the conformation of the bicyclic core and could impact biological activity.

Diels-Alder Reactions: Although potentially challenging due to steric hindrance, the double bond could in theory act as a dienophile in cycloaddition reactions, leading to more complex polycyclic structures.

These hypothetical transformations are based on the known reactivity of similar natural products and represent avenues for future research in the derivatization of this compound.

The primary allylic alcohol at the C17 position is another key functional group for derivatization. Its reactivity allows for a range of chemical modifications. Esterification is a common strategy employed at this position as well. In the study that produced sixteen semisynthetic esters, the derivatization involved the C15 carboxylic acid, but the C17 hydroxyl group can also be a target. researchgate.netnih.gov

Potential modifications at C17 include:

Esterification: Reaction with various carboxylic acids or their activated derivatives would yield a series of C17 esters, allowing for the introduction of different lipophilic or functionalized side chains.

Etherification: Formation of ethers by reaction with alkyl halides under basic conditions would introduce different alkyl or aryl groups at this position.

Oxidation: Controlled oxidation of the primary alcohol could yield the corresponding aldehyde or carboxylic acid, providing further handles for derivatization or for studying the impact of this oxidation on biological activity.

These modifications would significantly alter the polarity and steric properties of the side chain, which could have a profound effect on the molecule's interaction with biological targets.

Synthetic Methodologies for Hybrid Compounds

The synthesis of hybrid molecules, which involves covalently linking two or more pharmacophores, is a modern strategy in drug discovery aimed at creating compounds with improved or novel biological activities. researchgate.netnih.govnih.gov This approach can lead to molecules with synergistic effects, dual-targeting capabilities, or improved pharmacokinetic properties. researchgate.netnih.gov

In the context of this compound, its diterpenoid scaffold could be hybridized with other known bioactive molecules. For example, it could be linked to:

A cytotoxic agent: To create a conjugate that specifically targets cancer cells.

A fluorescent dye: To create a probe for studying its mechanism of action or cellular localization.

A polymer: To improve its solubility or create a drug delivery system.

While the hybridization of natural products is a promising field, specific examples of hybrid compounds derived from this compound are not yet prominent in the scientific literature. The synthetic methodologies would likely involve the use of the reactive functional groups on this compound (the C15 carboxylic acid and the C17 hydroxyl group) to form a stable covalent linker with the other molecular entity.

Novel Synthetic Routes and Methodological Advancements

Current research on this compound appears to be predominantly focused on its isolation from natural sources and the semisynthetic modification of the natural product. As of now, there is a lack of published reports on novel total synthetic routes or significant methodological advancements specifically for the de novo synthesis of this compound.

The development of a total synthesis would be a significant undertaking due to the stereochemically complex bicyclic core of the labdane diterpene structure. However, a successful total synthesis would provide a reliable and potentially scalable source of the compound and its analogs, independent of natural supply. It would also open up possibilities for creating derivatives that are not accessible through semisynthesis. Future advancements in synthetic organic chemistry, particularly in the areas of stereoselective cyclization reactions, could pave the way for an efficient total synthesis of this intriguing natural product.

Biological Activities and Mechanistic Investigations Pre Clinical/in Vitro Focus

Cholinesterase Inhibitory Activity: A Potential Avenue for Neurodegenerative Disease Therapy

Cholinesterase inhibitors are a class of drugs that prevent the breakdown of the neurotransmitter acetylcholine, a mechanism crucial in the management of conditions like Alzheimer's disease. nih.gov Research into natural compounds with this inhibitory capability is a burgeoning field. nih.govnih.gov

Inhibition of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE)

17-Hydroxycativic acid has been evaluated for its ability to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), two key enzymes in the cholinergic system. nih.gov Studies have demonstrated that this natural compound exhibits inhibitory activity against both enzymes, suggesting a potential role in modulating cholinergic neurotransmission. nih.govnih.gov The dual inhibition of both AChE and BChE is considered a valuable attribute for potential Alzheimer's disease therapies, as the role of BChE becomes more prominent as the disease progresses.

Enzyme Kinetic Studies and Binding Mechanisms

To understand the nature of the inhibition, enzyme kinetic studies have been performed. These investigations reveal the mode by which this compound interacts with the cholinesterase enzymes. The data suggests that the compound acts as a reversible inhibitor. nih.gov The mechanism of inhibition, whether competitive, non-competitive, or mixed, provides crucial insights into how the molecule binds to the active or allosteric sites of the enzymes. nih.govnih.gov

Molecular Docking and Computational Modeling of Enzyme Interactions

Computational approaches, such as molecular docking, have been employed to visualize and analyze the interaction between this compound and the cholinesterase enzymes at an atomic level. nih.govnih.govmdpi.com These models help to identify the specific amino acid residues within the enzyme's active site or peripheral anionic site that form hydrogen bonds, hydrophobic interactions, or van der Waals forces with the inhibitor. nih.gov This detailed understanding of the binding mode is instrumental in the rational design of more potent and selective derivatives.

Cytotoxic and Antiproliferative Activities in Cell Culture Models: A Glimmer of Hope in Oncology

The search for novel anticancer agents has led to the exploration of a vast array of natural products. This compound has demonstrated promising cytotoxic and antiproliferative effects in various cancer cell line models. nih.govresearchgate.net

Evaluation in Human Cancer Cell Lines (e.g., Neuroblastoma, Leukemia)

In vitro studies have assessed the cytotoxic potential of this compound against a panel of human cancer cell lines. researchgate.net Notably, the compound has shown activity against neuroblastoma and leukemia cell lines. researchgate.netresearchgate.netatcc.orgcancer.govnih.gov The effectiveness of the compound is typically quantified by its IC50 value, which represents the concentration required to inhibit the growth of 50% of the cancer cells. The evaluation across different cell lines helps to determine the spectrum of its anticancer activity. nih.govnih.gov

Below is a table summarizing the cytotoxic activity of this compound and its derivatives in a neuroblastoma cell line.

CompoundCell LineIncubation Time (h)IC50 (µM)
This compoundIMR-3272>100

It is important to note that while the parent compound showed limited direct cytotoxicity in this specific study, its derivatives have been a focus of further investigation. researchgate.net

Induction of Programmed Cell Death (Apoptosis, Necroptosis)

A key characteristic of an effective anticancer agent is its ability to induce programmed cell death in malignant cells. nih.govnih.gov Research has focused on whether this compound and its analogs can trigger apoptosis, a form of controlled cell death, in cancer cells. nih.govmdpi.com The hallmarks of apoptosis, such as DNA fragmentation and caspase activation, are investigated to confirm this mechanism. nih.gov

Furthermore, the potential for these compounds to induce other forms of programmed cell death, such as necroptosis, is also an area of active research. nih.govnih.gov Necroptosis is a regulated form of necrosis, or inflammatory cell death, that can be initiated in response to signals such as TNF-alpha. nih.gov Understanding the specific cell death pathways activated by this compound is crucial for its development as a potential therapeutic agent. nih.gov The induction of apoptosis is a desirable trait for anticancer drugs as it avoids the inflammatory response associated with necrosis. nih.govnih.gov

Modulation of Cell Cycle Progression

The progression through the cell cycle is a tightly regulated process that ensures the fidelity of cell division. Dysregulation of the cell cycle is a hallmark of cancer. Some studies have investigated the effects of certain compounds on cell cycle progression in cancer cell lines. For instance, treatment of murine lymphoma L5178Y sublines with camptothecin (B557342) resulted in a cell cycle arrest at the S/G2 phase. nih.gov This arrest occurred in both the X-ray sensitive (LY-S) and resistant (LY-R) sublines, indicating a common response to the drug-induced DNA damage. nih.gov

Associated Cellular and Molecular Mechanisms

Apoptosis, or programmed cell death, is a crucial process for tissue homeostasis, and its dysregulation is implicated in various diseases. A key event in apoptosis is the activation of a cascade of proteases called caspases. Activated caspases, particularly caspase-3 and -7, cleave numerous cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. nih.gov

One of the well-established substrates of executioner caspases is Poly(ADP-ribose) polymerase (PARP). PARP is an enzyme involved in DNA repair and the maintenance of genomic integrity. nih.govnih.gov During apoptosis, PARP-1 is cleaved by caspases at the DEVD site, separating its DNA-binding domain from its catalytic domain. nih.gov This cleavage is widely considered a hallmark of apoptosis and caspase activation. nih.govnih.gov The inactivation of PARP prevents the depletion of cellular ATP that would otherwise be consumed in futile DNA repair attempts, thus ensuring sufficient energy for the execution of the apoptotic program. nih.gov

Studies have shown that in certain cell death pathways, such as that induced by TNF, the timing of caspase activation and subsequent PARP cleavage can determine the mode of cell death, shifting the balance between apoptosis and necrosis. nih.gov Interestingly, some research indicates that PARP cleavage can occur independently of caspase activation under specific conditions, such as during TGF-β1-induced apoptosis in AML-12 cells, suggesting a more complex interplay between these molecules than previously understood. nih.gov

Mitogen-activated protein kinase (MAPK) pathways are critical signaling cascades that regulate a wide array of cellular processes, including proliferation, differentiation, and stress responses. The involvement of MAPK pathways has been implicated in the cellular response to various stimuli.

For example, studies have shown that an acidic microenvironment, often found in tumors, can lead to the activation of MAPK pathways, specifically p38 and ERK1/2, through the induction of reactive oxygen species (ROS). nih.gov This acidosis-induced MAPK signaling can lead to changes in gene expression that promote tumorigenesis. nih.gov

Furthermore, the proliferative effects of certain hormones, like 17β-Estradiol in T84 colonic carcinoma cells, have been shown to be mediated through the MAPK pathway. nih.gov This involves the rapid phosphorylation of transcription factors such as CREB and ELK1, leading to the expression of proto-oncogenes like c-fos. nih.gov The inhibition of the MAPK pathway can block these proliferative effects. nih.gov

Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products through antioxidant defense systems. nih.gov ROS are natural byproducts of cellular metabolism and can also be induced by external factors. nih.govyoutube.com At high concentrations, ROS can damage cellular components like DNA, proteins, and lipids, contributing to the pathophysiology of numerous diseases, including cancer and neurodegenerative disorders. nih.govyoutube.com

Cells possess a sophisticated antioxidant defense system, comprising both enzymatic and non-enzymatic antioxidants, to counteract oxidative damage. nih.govyoutube.com Key non-enzymatic antioxidants include glutathione (B108866) (GSH) and vitamins C and E. nih.govyoutube.com The ratio of reduced to oxidized glutathione (GSH/GSSG) is a critical indicator of cellular oxidative stress. nih.gov

Studies have shown that elevated levels of oxidative stress markers, such as malondialdehyde and protein carbonyls, and a concurrent decrease in antioxidant status are associated with conditions like chronic myeloid leukemia. nih.gov This suggests that oxidative stress may play a role in the pathophysiology of such diseases. nih.gov The cellular response to oxidative stress involves the activation or silencing of genes that encode for defensive enzymes and transcription factors to restore redox balance. nih.gov

Other Reported Biological Activities (e.g., Antimicrobial, Anti-inflammatory in in vitro or non-human in vivo contexts)

In addition to its effects on cancer cells, research has explored other potential biological activities of various compounds in preclinical settings.

Anti-inflammatory Activity:

Several studies have demonstrated the in vitro anti-inflammatory properties of certain compounds. For example, 17-O-acetylacuminolide, a labdane (B1241275) diterpenoid, was shown to inhibit the release of tumor necrosis factor-alpha (TNF-α) from LPS-stimulated murine macrophages (RAW264.7 cells) with an IC50 of 2.7 µg/mL. nih.gov It also dose-dependently suppressed the production of nitric oxide (NO), inducible nitric oxide synthase (iNOS), interleukin-1β (IL-1β), and IL-6. nih.gov The mechanism of action appears to involve the inhibition of the IKKβ kinase, which in turn prevents the translocation of the pro-inflammatory transcription factor NF-κB. nih.gov Similarly, 23-hydroxyursolic acid has been reported to inhibit NO and prostaglandin (B15479496) E2 (PGE2) production in RAW 264.7 cells by suppressing the expression of iNOS and COX-2, also through the inhibition of NF-κB activation. nih.gov

Antimicrobial Activity:

The antimicrobial potential of certain acidic compounds has also been investigated. For instance, 2-hydroxyisocaproic acid (HICA) has demonstrated broad-spectrum antibacterial activity against obligate anaerobic bacteria associated with periodontal disease, such as Porphyromonas gingivalis, Fusobacterium nucleatum, and Tannerella forsythia. nih.gov In a microdilution assay, HICA was found to be bactericidal at concentrations of ≥160 mg/mL for all tested strains. nih.gov Other studies have focused on enhancing the efficacy of antimicrobial peptides by encapsulating them in nanoparticles, which has been shown to improve their activity against pathogenic bacteria like Escherichia coli O157:H7 and methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

Structure Activity Relationship Sar Studies

Correlating Structural Features with Cholinesterase Inhibition

17-Hydroxycativic acid, isolated from Grindelia ventanensis, has demonstrated a moderate inhibitory effect on acetylcholinesterase (AChE), an enzyme targeted in the management of Alzheimer's disease. conicet.gov.arnih.gov The natural compound shows an IC50 value of 21.1 μM for AChE and is notably selective over butyrylcholinesterase (BChE), with an IC50 value of 171.1 μM. conicet.gov.arnih.gov This inherent activity and selectivity prompted further research into its derivatives.

Key structural "hot spots" identified for modification include the carboxylic group at C-15, the double bond at C7-C8, and the primary allylic alcohol at C-17. researchgate.net A series of twenty new derivatives were synthesized by modifying the carboxylic group at C-15, which involved introducing a linker (ranging from C2 to C6) and a tertiary amine group. conicet.gov.arnih.gov

The modifications at the C-15 position proved to be critical for enhancing AChE inhibition. The introduction of an amino alcohol ester moiety significantly increased potency. The length of the carbon linker and the nature of the tertiary amine were systematically varied to establish a clear SAR. The most potent derivative from this series, compound 3c , which incorporates a specific linker and amine, exhibited an IC50 value of 3.2 μM for AChE, a nearly seven-fold increase in activity compared to the parent compound. conicet.gov.arnih.gov Enzyme kinetic and docking studies revealed that this enhanced activity is due to the inhibitor targeting both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the AChE enzyme. conicet.gov.arnih.gov In contrast, simpler modifications such as reduction of the carboxylic acid, methylation, or acetylation of the hydroxyl group also resulted in new diterpenes whose cholinesterase inhibitory activities were evaluated. researchgate.net

Inhibitory Activity of this compound and its Most Active Derivative against Cholinesterases
CompoundAChE IC50 (μM)BChE IC50 (μM)
This compound (1)21.1171.1
Derivative 3c3.2Data Not Available

SAR Analysis for Cytotoxic and Antiproliferative Effects

While this compound itself is not cytotoxic, its derivatives have shown significant antiproliferative and cytotoxic effects, particularly against human leukemia cell lines. jst.go.jpnih.gov A library of sixteen semisynthetic esters, created by reacting this compound with various alcohols containing a tertiary amine group, was evaluated for cytotoxicity against THP-1 and U937 human cancer cell lines. jst.go.jpnih.gov

All the synthesized esters displayed cytotoxic activity, with 50% growth inhibition (GI50) values ranging from 3.2 to 23.1 µM. jst.go.jpnih.gov This demonstrates that the esterification of the C-15 carboxyl group is a key step in imparting cytotoxic properties to the molecule. jst.go.jp A clear SAR emerged concerning the length of the alcohol residue used for esterification. In general, the most potent compounds against both cell lines were esters with alcohol residues that were four carbons in length. jst.go.jpnih.gov However, there was no distinct correlation found between the cytotoxic activity and the specific type of terminal secondary amine (e.g., pyrrolidine, piperidine) on the ester chain. jst.go.jpnih.gov

Further mechanistic studies on one of the potent derivatives, the 6-(pyrrolidin-1-yl)pentyl ester (2c ), revealed that it induces apoptotic cell death. jst.go.jpnih.gov This was evidenced by the activation of caspases-3/7 and the fragmentation of poly(ADP-ribose)polymerase 1 (PARP-1) in the treated leukemia cells. jst.go.jpnih.gov These findings suggest that labdane (B1241275) diterpenes like this compound can be chemically modified to become promising anticancer agents that function through the induction of apoptosis. jst.go.jp

Cytotoxic Activity of this compound Ester Derivatives against Human Leukemia Cell Lines
Compound SeriesGeneral StructureGI50 Range (μM)Most Potent Linker Length
Amino alcohol estersEster at C-15 with a tertiary amine-containing alcohol3.2 - 23.14 carbons

Influence of Derivatization on Biological Potency and Selectivity

Derivatization is a powerful tool to modulate the biological profile of a natural product, and studies on this compound highlight this effectively. The potency and selectivity of its biological actions are highly dependent on the type and position of chemical modifications.

For cholinesterase inhibition, derivatization of the C-15 carboxylic acid into amino alcohol esters dramatically increased the potency against AChE while maintaining selectivity over BChE. conicet.gov.arnih.gov This suggests that the introduction of a basic nitrogenous group at a specific distance from the diterpene scaffold is crucial for optimal interaction with the AChE enzyme, likely through engagement with the peripheral anionic site. conicet.gov.arnih.gov

In the context of anticancer activity, derivatization is not just a matter of enhancing potency but of inducing the activity itself. The parent compound, this compound, is inactive, but its esterification with nitrogen-containing aliphatic alcohols transforms it into a cytotoxic agent. jst.go.jpresearchgate.net The potency of these cytotoxic effects can be fine-tuned by altering the length of the linker in the ester chain, with a four-carbon chain providing the best activity. nih.gov This indicates that the lipophilicity and spatial orientation of the side chain are critical for the compound's ability to interact with its cellular target and induce apoptosis. jst.go.jp These studies underscore that targeted derivatization can unlock and optimize the therapeutic potential of natural scaffolds. jst.go.jp

Stereochemical Implications for Biological Activity

The three-dimensional arrangement of atoms in a molecule is fundamental to its interaction with biological targets. This compound belongs to the "normal" series of labdane diterpenes, a classification based on its specific stereochemistry, which has been unequivocally confirmed through X-ray diffraction analysis. conicet.gov.ar Labdane diterpenes can exist in two enantiomeric forms, the "normal" and the "ent" series, which differ in their absolute configuration at key stereocenters. nih.govresearchgate.net

This stereochemistry is critical for biological activity. The specific spatial orientation of the functional groups—the hydroxymethyl group at C-4, the carboxylic acid side chain at C-9, and the bicyclic core—dictates how the molecule fits into the binding pockets of enzymes and receptors. ontosight.ai While specific SAR studies comparing this compound with its "ent" counterpart have not been reported, the broader class of diterpenoids, including the related kauranes, demonstrates the profound impact of stereochemistry. mdpi.comnih.gov For instance, the distinction between kaurane (B74193) and ent-kaurane, which involves inversion of stereochemistry at carbons C-5, C-9, and C-10, is a determining factor for their respective biological activities. nih.gov The defined stereochemistry of this compound is thus an essential feature for its observed cholinesterase inhibition and the cytotoxic potential of its derivatives. nih.govontosight.ai

Analytical Methodologies for Research and Quantification

Chromatographic Methods for Purity Assessment and Quantification

Chromatographic techniques are fundamental in the analysis of diterpenoid acids, offering high-resolution separation for both qualitative and quantitative assessment.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of diterpenoid acids. researchgate.net Reversed-phase HPLC is particularly well-suited for these compounds.

Stationary Phases: The most commonly employed stationary phases are C18 columns. jfda-online.comuft-plovdiv.bg For enhanced separation of structurally similar terpenoids, C30 columns can also be utilized, offering different selectivity. thermofisher.com

Mobile Phases: Typical mobile phases consist of a mixture of an organic solvent and acidified water. Acetonitrile or methanol are common organic modifiers. jfda-online.comuft-plovdiv.bg The aqueous phase is often acidified with acetic acid or formic acid to ensure the carboxylic acid functional group remains in its protonated form, which improves peak shape and retention. jfda-online.comuft-plovdiv.bg Elution can be performed in either isocratic or gradient mode, with gradient elution being particularly useful for complex samples containing multiple diterpenoids. jfda-online.com

Detection: Due to the lack of a strong chromophore in many diterpenoid acids, UV detection is often performed at low wavelengths, such as 210 nm or 220 nm. uft-plovdiv.bgthermofisher.com For compounds with some UV absorbance, detection at higher wavelengths may be possible. jfda-online.com Charged Aerosol Detection (CAD) offers a sensitive alternative for quantifying compounds that lack a UV chromophore. thermofisher.com

Illustrative HPLC Parameters for Diterpenoid Acid Analysis:

ParameterCondition 1Condition 2
Column Zorbax XDB RP-C18 (4.6 mm × 250 mm, 5 μm) jfda-online.comSupelco Discovery HS C18 (4.6 mm x 250 mm, 5µm) uft-plovdiv.bg
Mobile Phase Acetonitrile and 1% aqueous acetic acid (gradient) jfda-online.comMethanol and 0.1% formic acid (92:8 v/v) uft-plovdiv.bg
Flow Rate 1.0 mL/min researchgate.net0.4 mL/min uft-plovdiv.bg
Detection UV at 260 nm jfda-online.comUV at 210 nm uft-plovdiv.bg
Column Temp. 35°C researchgate.net26°C uft-plovdiv.bg

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful technique for the analysis of diterpenoid acids, often providing high resolution and sensitivity. biorxiv.org However, due to the low volatility and polar nature of these compounds, derivatization is typically required prior to analysis. thermofisher.commdpi.com

Derivatization: The carboxylic acid and hydroxyl groups are commonly converted to more volatile and thermally stable esters and ethers, respectively. A frequent derivatization agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts the analyte into its trimethylsilyl (TMS) derivative. biorxiv.org

Columns and Conditions: The separation is typically achieved on capillary columns with non-polar or medium-polarity stationary phases, such as those based on 5%-phenyl-methylpolysiloxane. mdpi.com The temperature program usually involves an initial hold at a lower temperature followed by a ramp up to a higher final temperature to elute the derivatized analytes. nih.gov

Spectroscopic Methods for Quantitative Analysis

While chromatographic methods are central to quantification, spectroscopic techniques, particularly when coupled with chromatography, play a crucial role. UV-Vis spectroscopy, as mentioned in the HPLC section, is a common detection method. However, its utility is dependent on the presence of a suitable chromophore in the molecule. For compounds like 17-hydroxycativic acid, which may lack a strong chromophore, alternative detection methods are often necessary for sensitive quantification. thermofisher.com

Advanced Detection Techniques (e.g., Mass Spectrometry Coupling)

The coupling of chromatographic separation with mass spectrometry (MS) provides a highly sensitive and selective analytical platform for the identification and quantification of diterpenoid acids.

GC-MS: Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established technique for the analysis of derivatized diterpenoid acids. nih.gov The mass spectrometer provides detailed structural information based on the fragmentation patterns of the analyte, aiding in its identification. nih.gov Selected Ion Monitoring (SIM) mode can be used for highly sensitive and selective quantification. researchgate.net

LC-MS: Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with electrospray ionization (ESI), has become a prominent method for the analysis of diterpenoid acids. nih.govnih.gov ESI can be operated in either positive or negative ion mode. For carboxylic acids, negative ion mode is often more efficient for ionization. biorxiv.org Tandem mass spectrometry (MS/MS) can be used for even greater selectivity and for structural elucidation through the analysis of fragmentation patterns. nih.gov In some cases, diterpenoid acids like kaurenoic acid show limited fragmentation in MS/MS, a characteristic that can be exploited for their selective detection using a "pseudo Multiple Reaction Monitoring (MRM)" approach where the precursor and product ions are the same. nih.gov

Illustrative Mass Spectrometry Parameters for Kaurenoic Acid (a related diterpenoid):

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative nih.gov
Monitored Transition (Pseudo MRM) m/z 301.2 → 301.2 nih.gov

Sample Preparation and Matrix Effects in Analytical Contexts

The accurate quantification of this compound from complex matrices, such as plant extracts, requires efficient sample preparation to remove interfering substances.

Extraction: The initial step typically involves solvent extraction from the raw material. The choice of solvent depends on the polarity of the target compound. For diterpenoid acids, organic solvents like ethanol, methanol, or mixtures of hexane and ethyl acetate are commonly used. ffhdj.comnih.gov Techniques such as maceration, ultrasonic-assisted extraction, or Soxhlet extraction can be employed. tandfonline.com

Purification: Following extraction, a clean-up step is often necessary to remove matrix components that could interfere with the analysis. Solid-Phase Extraction (SPE) is a widely used technique for this purpose. tandfonline.com The choice of SPE sorbent and elution solvents is critical for achieving good recovery of the analyte and efficient removal of interferences.

Matrix Effects: In LC-MS analysis, co-eluting matrix components can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. These matrix effects can be assessed by comparing the response of the analyte in a pure solvent with its response in a sample matrix spiked at the same concentration. The use of an internal standard, preferably a stable isotope-labeled version of the analyte, can help to compensate for matrix effects and improve the accuracy of the method. nih.gov

Pharmacological Potential and Applications in Research

17-Hydroxycativic Acid as a Lead Compound for Drug Discovery (Pre-clinical Focus)

In the realm of drug discovery, a lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to achieve better potency, selectivity, or pharmacokinetic parameters. This compound serves as an excellent example of a natural product-derived lead compound.

Researchers are drawn to this compound due to its promising initial bioactivities and a structure that is amenable to chemical modification. Key "hot spots" on the molecule, such as the carboxylic group at C15, the double bond at C7-C8, and the primary allylic alcohol at C17, have been identified as prime targets for structural alterations. researchgate.net By modifying these specific sites, scientists can create semi-synthetic analogs to explore and enhance the compound's therapeutic potential.

This strategy has been successfully employed to generate derivatives with improved or entirely new biological activities. For instance, while this compound itself shows significant acetylcholinesterase inhibitory activity, further modifications aim to improve this potency. researchgate.netsciforum.net Similarly, esterification of the carboxylic acid group has transformed the non-cytotoxic parent molecule into derivatives with potent anti-cancer properties. nih.gov The development of hybrids, such as combining the scaffold of cativic acid with other natural products like caffeic acid, represents another promising avenue in leveraging this compound for discovering novel therapeutic agents. researchgate.net This approach underscores the value of this compound as a versatile scaffold for generating diverse compound libraries for preclinical screening.

Role in Investigating Cholinergic System Disorders (Research Models)

The cholinergic system, crucial for functions like memory and learning, is a primary target in the research of neurodegenerative diseases such as Alzheimer's disease. nih.gov A key pathological feature of Alzheimer's is the depletion of the neurotransmitter acetylcholine (ACh). One therapeutic strategy involves inhibiting the enzymes that break down ACh, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

This compound, isolated through bioassay-guided fractionation of Grindelia ventanesis extract, has demonstrated significant potential as a tool for investigating the cholinergic system. researchgate.netsciforum.net Preclinical in vitro studies have shown that it acts as a cholinesterase inhibitor. Specifically, it exhibits a noteworthy inhibitory effect on AChE with a 50% inhibitory concentration (IC50) value of 21.1 μM. researchgate.netsciforum.net The compound also shows selectivity, being less potent against BChE, with an IC50 value of 171.1 μM. sciforum.net This selective inhibition is a valuable characteristic in research models, allowing for the specific investigation of AChE's role in cholinergic signaling.

The development of research models, such as those using human cholinergic neuroblastoma cell lines like LA-N-2, provides a platform to test the effects of compounds like this compound on both intracellular and extracellular acetylcholine levels. nih.govplos.org The demonstrated bioactivity of this compound makes it a useful chemical probe for studying the intricacies of cholinergic pathways and for evaluating potential new therapies for cholinergic-related disorders.

Inhibitory Activity of this compound on Cholinesterases
EnzymeIC50 Value (μM)Source
Acetylcholinesterase (AChE)21.1 researchgate.netsciforum.net
Butyrylcholinesterase (BChE)171.1 sciforum.net

Contributions to Cancer Research (Mechanistic Studies, Cell Biology)

While this compound in its natural form is not cytotoxic, its derivatives have shown significant promise in preclinical cancer research. nih.gov This highlights the compound's role as a valuable scaffold for developing novel anti-cancer agents.

A study involving sixteen semi-synthetic esters of this compound demonstrated potent cytotoxic activity against two human leukemia cell lines, THP-1 and U937. nih.gov All the ester derivatives displayed cytotoxicity, with 50% growth inhibition (GI50) values ranging from 3.2 to 23.1 µM. nih.gov This indicates that the addition of an ester group is crucial for the compound's anti-cancer effects.

Mechanistic studies have provided insight into how these derivatives function at the cellular level. Research on one of the esters revealed that it induces apoptotic cell death. nih.gov This was evidenced by the activation of caspases-3 and -7, which are key executioner enzymes in the apoptotic pathway. Furthermore, the compound caused the fragmentation of poly(ADP-ribose)polymerase 1 (PARP-1), another hallmark of apoptosis. nih.gov In separate research, a synthetic hybrid of cativic acid and caffeic acid was shown to reduce the viability of human neuroblastoma cells (IMR-32) and induce apoptosis, further expanding the application of the cativic acid backbone in cancer research. researchgate.net These findings establish that derivatives of this compound can trigger programmed cell death in cancer cells, making them important subjects for mechanistic studies in cell biology.

Cytotoxic Activity of this compound Esters
Cell LineCancer TypeActivity Range (GI50 in µM)Source
THP-1Human Leukemia3.2 - 23.1 nih.gov
U937Human Leukemia3.2 - 23.1 nih.gov

Applications in Chemical Biology and Natural Product Research

This compound serves as a prime example of the value of natural products in chemical biology. Its journey from isolation from a plant source, Grindelia ventanesis, to its use as a scaffold for creating bioactive molecules encapsulates a key paradigm in this field of research. researchgate.netsciforum.net

In natural product research, the isolation and characterization of compounds like this compound are the first steps. Its discovery was the result of a bioassay-guided fractionation, a process where extracts are systematically separated and tested to find the active components. researchgate.netsciforum.net The relatively high yield of this compound from its natural source makes it an accessible starting material for further investigation. researchgate.net

From a chemical biology perspective, this compound is a valuable tool for probing biological systems. By synthesizing a library of derivatives—such as esters or amides—and systematically altering specific functional groups, researchers can conduct structure-activity relationship (SAR) studies. nih.gov These studies help to elucidate which parts of the molecule are essential for its biological effects, such as cholinesterase inhibition or cytotoxicity. researchgate.netnih.gov This process not only leads to the development of more potent compounds but also enhances the fundamental understanding of the molecular interactions between small molecules and biological targets like enzymes or receptors. The use of this compound to create semi-synthetic analogs and hybrids exemplifies how natural products continue to provide inspiration and structural foundations for modern chemical biology and medicinal chemistry research. researchgate.net

Future Research Directions and Unaddressed Challenges

Elucidation of Complete Biosynthetic Pathway

A significant challenge in the study of 17-Hydroxycativic acid is the absence of a fully elucidated biosynthetic pathway. While the general route for labdane-related diterpenoids (LRDs) is known, the specific enzymes that catalyze the formation of this particular compound in Grindelia species have not been identified. cjnmcpu.comnih.gov

Future research must focus on identifying and characterizing the key enzymes involved. The biosynthesis of LRDs typically begins with the cyclization of the universal precursor geranylgeranyl pyrophosphate (GGPP) by a class II diterpene synthase (diTPS), specifically a copalyl pyrophosphate synthase (CPS), to form a bicyclic intermediate. researchgate.netiastate.edu This intermediate is then further converted by a class I diTPS, such as a kaurene synthase-like (KSL) enzyme, to generate the basic labdane (B1241275) skeleton. Subsequent tailoring steps, involving oxidative enzymes like cytochrome P450 monooxygenases (CYPs), are responsible for introducing the specific functional groups, such as the hydroxyl group at C-17 and the carboxylic acid at C-15, that define this compound. nih.govresearchgate.net

A combination of transcriptomics of the source organism (Grindelia ventanensis) and bioinformatics can help identify candidate genes for the specific CPS, KSL, and CYP enzymes. cjnmcpu.comcjnmcpu.com Subsequent heterologous expression and in vitro characterization of these enzymes will be required to confirm their precise roles in the pathway. Fully elucidating this pathway is not only fundamental to understanding how the plant produces this compound but could also enable its biotechnological production through metabolic engineering in microbial hosts.

Exploration of Novel Synthetic Analogues and Hybrids

The chemical structure of this compound offers several "hot spots" for modification, including the carboxylic acid group (C-15), the double bond (C-7), and the primary allylic alcohol (C-17). researchgate.net Preliminary studies have demonstrated that semi-synthesis of analogues by modifying these groups can lead to derivatives with altered or enhanced biological activities. sciforum.net This represents a promising avenue for future research in medicinal chemistry.

Research has successfully produced several derivatives, including:

Reduction of the carboxylic acid to a diol. sciforum.net

Acetylation of the hydroxyl group. sciforum.net

Sulfation of the hydroxyl group. sciforum.net

Esterification of the carboxylic acid to form methyl esters or a series of esters containing tertiary amine groups. sciforum.netnih.gov

While initial derivatizations have been explored for cholinesterase inhibition, they did not improve upon the acetylcholinesterase (AChE) inhibitory activity of the parent compound. sciforum.net However, a collection of sixteen semi-synthetic esters containing a tertiary amine group showed significant cytotoxic activity against human leukemia cell lines, whereas the parent compound was not cytotoxic. nih.govjst.go.jp The most potent of these cytotoxic compounds were esters with four-carbon-long alcohol residues. nih.gov

Future work should focus on creating more diverse libraries of synthetic analogues and hybrids. This could involve modifying the labdane core, introducing different functional groups, or creating hybrid molecules that combine the this compound scaffold with other pharmacophores. Systematic exploration of structure-activity relationships (SAR) will be crucial for identifying compounds with improved potency and selectivity for specific biological targets.

Biological Activity of this compound Analogues
Analogue/DerivativeModification Site(s)Tested Biological ActivityKey FindingReference
Parent CompoundN/ACholinesterase InhibitionMost potent AChE inhibitor in its series (IC50 = 21.1 µM). sciforum.net
Parent CompoundN/ACytotoxicityNot cytotoxic against THP-1 and U937 leukemia cell lines. nih.gov
Various Esters with Tertiary AminesCarboxylic Acid (C-15)CytotoxicityAll 16 esters displayed cytotoxic activity (GI50 = 3.2 - 23.1 µM). nih.gov
Acetylated DerivativeHydroxyl Group (C-17)Cholinesterase InhibitionDid not improve AChE inhibition compared to parent compound. sciforum.net
Diol DerivativeCarboxylic Acid (C-15)Cholinesterase InhibitionDid not improve AChE inhibition compared to parent compound. sciforum.net

Deeper Mechanistic Characterization of Biological Activities

While initial studies have identified biological activities for this compound and its derivatives, the underlying molecular mechanisms remain largely unexplored. For instance, the compound itself is a moderate inhibitor of acetylcholinesterase, with research suggesting that the carboxylic group and the allylic alcohol are important for this activity. sciforum.net However, the precise binding mode and the nature of the interaction with the enzyme's active site are unknown.

More detailed mechanistic information is available for some of its synthetic derivatives. A study on cytotoxic esters of this compound found that these compounds induce apoptotic cell death in human leukemia cells. nih.gov Specifically, the 6-(pyrrolidin-1-yl)pentyl ester was shown to activate caspases-3 and -7 and cause the fragmentation of poly(ADP-ribose)polymerase 1 (PARP-1), which are key events in the apoptotic cascade. nih.gov

Future research must delve deeper into these mechanisms. Key unaddressed questions include:

What are the direct molecular targets of these compounds that initiate the apoptotic pathway?

Do they interact with cell surface receptors or intracellular proteins?

Beyond apoptosis, what other cellular pathways are affected?

For the parent compound's AChE inhibitory activity, what is the kinetic profile of inhibition (e.g., competitive, non-competitive)?

Answering these questions will require a range of techniques, including molecular modeling, proteomics, transcriptomics, and detailed enzymatic assays to build a complete picture of how these molecules exert their biological effects.

Development of Advanced Analytical Techniques for Complex Samples

The analysis of this compound, particularly within complex matrices like plant extracts or biological fluids, presents an ongoing challenge. Current methods for the characterization of new diterpenoids and their synthetic analogues rely heavily on spectroscopic techniques, primarily mono- and bi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS). sciforum.net For the separation and purification of these compounds from plant material, chromatographic methods such as column chromatography and High-Performance Liquid Chromatography (HPLC) are employed. mdpi.comresearchgate.net

While these methods are effective for isolation and structural elucidation, there is a pressing need to develop and validate more advanced and sensitive analytical techniques for quantification. Future research should focus on creating robust methods using techniques like Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS). researchgate.net Such methods would offer the high sensitivity and selectivity required for:

Accurate quantification of this compound in different plant tissues and species.

Pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) of the compound and its active analogues in animal models.

Metabolomics studies to track the fate of the compound in biological systems.

Quality control of herbal preparations or commercial products derived from Grindelia species. researchgate.net

Developing these analytical tools is a critical step for advancing from basic discovery to preclinical and ecological research.

Investigation of Ecological Roles and Chemodiversity

The ecological function of this compound in its native plant, Grindelia ventanensis, is currently unknown. Secondary metabolites in plants often play crucial roles in defense against herbivores, insects, and microbial pathogens. mdpi.comresearchgate.net The genus Grindelia is known for producing a rich diversity of labdane-type diterpenoids, and extracts or metabolites from various Grindelia species have reported antimicrobial and antifeedant effects. mdpi.comresearchgate.net This suggests that this compound may function as a chemical defense agent.

Future research should directly test this hypothesis through bioassays against relevant herbivores and pathogens. Furthermore, the chemical diversity, or "chemodiversity," of diterpenoids within the Grindelia genus is a largely untapped area of study. nih.govmdpi.com Investigating how the profile of diterpenoids, including this compound, varies between different Grindelia species, across different geographic locations, and in response to environmental stressors could provide profound insights into their ecological roles and evolutionary history. mdpi.com

This line of inquiry could reveal how environmental pressures drive the evolution of chemical defenses in plants and may lead to the discovery of new, related diterpenoids with unique biological activities.

Q & A

Q. What experimental methods are recommended for isolating 17-Hydroxycativic acid from natural sources, and how is its structural identity confirmed?

  • Methodology : Isolation typically involves solvent extraction (e.g., nonpolar sub-extracts from plant material like Grindelia ventanensis), followed by chromatographic purification (e.g., column chromatography). Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy for stereochemical analysis and mass spectrometry (MS) for molecular weight validation. Purity is assessed via high-performance liquid chromatography (HPLC) .
  • Key Considerations : Ensure reproducibility by documenting solvent systems, column parameters, and spectral acquisition conditions. Cross-reference spectral data with existing databases or literature .

Q. Which in vitro assays are suitable for initial bioactivity screening of this compound derivatives?

  • Methodology : Common assays include cholinesterase inhibition (AChE/BChE) for neurodegenerative disease research and cytotoxicity testing against leukemia cell lines (e.g., IC₅₀ determination via MTT assays). For cytotoxicity, use multiple cell lines (e.g., SH-SY5Y neuroblastoma) to assess selectivity .
  • Experimental Design : Include positive controls (e.g., galantamine for AChE inhibition) and triplicate measurements to minimize variability. Normalize activity data to solvent controls .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound derivatives for enhanced cholinesterase inhibition?

  • Methodology :

Derivatization : Synthesize esters or amides at the C-17 hydroxyl or carboxyl groups to modulate lipophilicity and binding affinity .

Activity Profiling : Test derivatives in enzyme inhibition assays, correlating substituent properties (e.g., steric bulk, electronic effects) with IC₅₀ values.

Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with AChE active sites. Validate predictions with kinetic studies (e.g., Lineweaver-Burk plots) .

  • Data Analysis : Use multivariate regression to identify key structural contributors to activity. Tabulate results in a SAR matrix (e.g., substituent vs. inhibition potency) .

Q. What strategies resolve discrepancies in cytotoxicity data for this compound derivatives across different cell lines?

  • Methodology :

Experimental Replication : Repeat assays under standardized conditions (e.g., passage number, seeding density) to rule out technical variability .

Mechanistic Profiling : Compare apoptosis markers (e.g., caspase-3 activation) or mitochondrial membrane potential changes to identify cell-line-specific pathways.

Statistical Validation : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to assess significance. Report confidence intervals and effect sizes to contextualize variability .

  • Case Study : In leukemia cell lines, discrepancies may arise due to differential expression of drug efflux pumps (e.g., P-glycoprotein). Test combinations with pump inhibitors (e.g., verapamil) to clarify mechanisms .

Q. How should researchers address contradictions in published bioactivity data for this compound derivatives?

  • Methodology :

Meta-Analysis : Systematically compare experimental conditions (e.g., assay protocols, compound purity) across studies using PRISMA guidelines. Highlight methodological divergences (e.g., enzyme sources, incubation times) .

Cross-Validation : Reproduce conflicting experiments with standardized protocols. Publish negative results to enhance transparency .

  • Example : Variability in AChE inhibition IC₅₀ values may stem from differences in enzyme isoforms (e.g., human vs. electric eel). Validate findings using human recombinant enzymes .

Methodological Best Practices

  • Data Reporting : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable). Provide raw data in supplementary materials, including spectral files, assay readouts, and statistical scripts .
  • Ethical Compliance : Disclose conflicts of interest and adhere to chemical safety protocols (e.g., TCI America guidelines for handling labdane diterpenoids) .
  • Literature Integration : Cite primary sources for structural data and bioactivity claims. Avoid over-reliance on reviews or non-peer-reviewed platforms .

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17-Hydroxycativic acid

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